(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 303145-30-4
VCID: VC5404605
InChI: InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
SMILES: CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C16H9BrCl2O2
Molecular Weight: 384.05

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

CAS No.: 303145-30-4

Cat. No.: VC5404605

Molecular Formula: C16H9BrCl2O2

Molecular Weight: 384.05

* For research use only. Not for human or veterinary use.

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone - 303145-30-4

Specification

CAS No. 303145-30-4
Molecular Formula C16H9BrCl2O2
Molecular Weight 384.05
IUPAC Name (5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone
Standard InChI InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
Standard InChI Key WFJXGULLLXDFRX-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

The molecular structure of (5-bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone comprises a benzofuran ring substituted with a methyl group at position 3 and a bromine atom at position 5. The methanone group at position 2 is further substituted with a 3,4-dichlorophenyl moiety . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₉BrCl₂O₂
Molecular Weight384.05 g/mol
IUPAC Name(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
SMILESCC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl
Boiling PointNot reported
Melting PointNot reported

The compound’s planar benzofuran core and electron-withdrawing substituents (Br, Cl) contribute to its stability and reactivity, making it suitable for further functionalization .

Biological Activity and Applications

Benzofuran derivatives are renowned for their diverse pharmacological activities. While direct studies on this compound are sparse, structurally related analogs exhibit:

ActivityMechanism/ApplicationReference Compounds
AnticancerInhibition of tubulin polymerization5-Methylbenzofuran derivatives
AntimicrobialDisruption of bacterial cell membranes2-Bromobenzofuran analogs
AntifungalInteraction with fungal cytochrome P4503-Chloro-N-(benzofuran)acetamide

The bromine and chlorine atoms enhance electrophilicity, potentially improving binding affinity to biological targets such as enzymes or receptors .

Pharmacological Research

Enzyme Inhibition

Benzofuran-based compounds often target enzymes like cyclooxygenase (COX) and cytochrome P450. The dichlorophenyl group in this compound may enhance hydrophobic interactions with enzyme active sites, as seen in similar structures .

Receptor Modulation

Dopamine D3 receptor antagonists, such as those reported in , share structural motifs with this compound, suggesting potential neuropharmacological applications. Computational docking studies could elucidate its affinity for such targets.

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